molecular formula C6H9NO4 B1617653 Glycine, N-(1,3-dioxobutyl)- CAS No. 3103-38-6

Glycine, N-(1,3-dioxobutyl)-

Cat. No.: B1617653
CAS No.: 3103-38-6
M. Wt: 159.14 g/mol
InChI Key: YFMZKFTUZNTQHV-UHFFFAOYSA-N
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Description

This compound has the molecular formula C6H9NO5 and is known for its unique structure and properties.

Synthetic Routes and Reaction Conditions:

    Ammonialysis Process of Chloroacetic Acid: This method involves the reaction of chloroacetic acid with ammonia in the presence of a catalyst, urotropine, in an aqueous or alcoholic medium.

    Strecker Process: This method involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide, followed by the addition of acetic acid to precipitate methylene amino acetonitrile.

Industrial Production Methods:

  • The industrial production of glycine, N-(1,3-dioxobutyl)-, typically involves large-scale synthesis using the ammonialysis process due to its simplicity and availability of raw materials .

Types of Reactions:

    Oxidation: Glycine, N-(1,3-dioxobutyl)-, can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: This compound can also participate in reduction reactions, where it gains electrons and forms reduced products.

    Substitution: Glycine, N-(1,3-dioxobutyl)-, can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Glycine, N-(1,3-dioxobutyl)-, has several applications in scientific research:

    Chemistry: It is used in organic synthesis and catalysis due to its unique structure and reactivity.

    Biology: This compound is studied for its role in various biological processes and its potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials due to its versatile reactivity.

Mechanism of Action

The mechanism of action of glycine, N-(1,3-dioxobutyl)-, involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can bind to various receptors and enzymes, influencing their activity and function.

    Pathways Involved: This compound can modulate several biochemical pathways, including those involved in neurotransmission, inflammation, and metabolism.

Comparison with Similar Compounds

    Glycine: The simplest amino acid, known for its role in protein synthesis and neurotransmission.

    N-(1,3-dioxobutyl)alanine: A similar compound with a different amino acid backbone, used in similar applications.

Uniqueness:

  • Glycine, N-(1,3-dioxobutyl)-, is unique due to its specific structure, which imparts distinct chemical and biological properties compared to other glycine derivatives .

Properties

IUPAC Name

2-(3-oxobutanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-4(8)2-5(9)7-3-6(10)11/h2-3H2,1H3,(H,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMZKFTUZNTQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062846
Record name Glycine, N-(1,3-dioxobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3103-38-6
Record name Acetoacetylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3103-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(1,3-dioxobutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003103386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(1,3-dioxobutyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N-(1,3-dioxobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(acetoacetyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.508
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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